molecular formula C11H10ClFO B12840099 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride CAS No. 225240-69-7

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride

Cat. No.: B12840099
CAS No.: 225240-69-7
M. Wt: 212.65 g/mol
InChI Key: JSZUXXPWZBMRKV-UHFFFAOYSA-N
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Description

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride group substituted with a 3-buten-1-yl group and a fluorine atom at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The 3-buten-1-yl group can participate in addition reactions, such as hydroboration-oxidation and epoxidation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Addition Reactions: Reagents such as borane (BH₃) for hydroboration and m-chloroperbenzoic acid (m-CPBA) for epoxidation are employed.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols and Epoxides: Resulting from addition reactions involving the 3-buten-1-yl group.

Scientific Research Applications

4-(3-Buten-1-yl)-2-fluorobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The 3-buten-1-yl group can also undergo addition reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Buten-1-yl)benzoic acid: Similar structure but lacks the fluorine atom and benzoyl chloride group.

    2-Fluorobenzoyl chloride: Lacks the 3-buten-1-yl group.

    4-(3-Buten-1-yl)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.

Properties

CAS No.

225240-69-7

Molecular Formula

C11H10ClFO

Molecular Weight

212.65 g/mol

IUPAC Name

4-but-3-enyl-2-fluorobenzoyl chloride

InChI

InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2

InChI Key

JSZUXXPWZBMRKV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C=C1)C(=O)Cl)F

Origin of Product

United States

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